Phase 2b AHFIRM Trial: U.S. Subgroup 90-Day Mortality Reduction in Severe Alcohol-Associated Hepatitis
In the prespecified U.S. subgroup analysis of the Phase 2b AHFIRM trial, Larsucosterol Sodium demonstrated a statistically significant reduction in 90-day mortality compared to placebo among U.S. patients with severe AH. The 30 mg dose achieved a 57% reduction in mortality, while the 90 mg dose achieved a 58% reduction, both compared to placebo [1]. The comparator (placebo) group in U.S. patients had a mortality rate of 27.3% (21 deaths/77 patients), while the 30 mg larsucosterol group had a mortality rate of 11.0% (8 deaths/73 patients) [1].
| Evidence Dimension | 90-day mortality rate in U.S. patients with severe AH |
|---|---|
| Target Compound Data | 30 mg dose: 11.0% mortality (8/73 patients); 90 mg dose: 13.0% mortality (10/77 patients) |
| Comparator Or Baseline | Placebo: 27.3% mortality (21/77 patients) |
| Quantified Difference | 57% relative reduction (30 mg) and 58% relative reduction (90 mg) vs. placebo; absolute risk reduction of 16.3% (30 mg) and 14.3% (90 mg) |
| Conditions | Phase 2b randomized, double-blind, placebo-controlled trial (NCT04563026) in 301 patients with severe AH (Maddrey DF ≥32); U.S. subgroup (n=227); 90-day follow-up |
Why This Matters
This U.S.-specific mortality benefit, which drove FDA Breakthrough Therapy designation, directly contrasts with corticosteroids' lack of demonstrated 90-day survival benefit in severe AH, providing a quantifiable clinical advantage for this compound in procurement decisions for AH-focused research.
- [1] Shiffman M, Da B, Goel A, et al. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis. NEJM Evid. 2025 Feb;4(2):EVIDoa2400126. doi: 10.1056/EVIDoa2400126. PMID: 39873544. View Source
